molecular formula C21H17F2N5O B263875 7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B263875
M. Wt: 393.4 g/mol
InChI Key: QHJWGZBSCSOTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a chemical compound that has been synthesized and researched for its potential applications in the field of medicine. This compound has gained attention due to its unique chemical structure and potential therapeutic properties. In

Mechanism of Action

The mechanism of action of 7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle progression, and the NF-κB signaling pathway, which is involved in inflammation. It has also been shown to inhibit the activity of the NS5B polymerase, which is involved in the replication of hepatitis C virus.
Biochemical and Physiological Effects
7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines and inhibit viral replication. In vivo studies have shown that this compound can inhibit tumor growth in animal models of breast and lung cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide in lab experiments is its potential as a therapeutic agent for cancer, inflammation, and viral infections. Additionally, its unique chemical structure and mechanism of action make it a valuable tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.

Future Directions

There are several future directions for the research and development of 7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and viral infections. This could involve conducting preclinical and clinical trials to evaluate its safety and efficacy in humans. Another direction is to explore its potential as a tool for studying various biological processes, such as cell cycle progression and viral replication. Additionally, further research could be conducted to optimize the synthesis method and improve the purity and yield of the final compound.

Synthesis Methods

The synthesis of 7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves the reaction of 4-methyl-1H-pyrazolo[5,1-c][1,2,4]triazin-7-amine with 4-fluorobenzoyl chloride and 8-bromo-1-octene in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has been researched for its potential applications in the field of medicine. Specifically, it has been studied for its anticancer, anti-inflammatory, and antiviral properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been studied for its potential antiviral properties against HIV and hepatitis C virus.

properties

Molecular Formula

C21H17F2N5O

Molecular Weight

393.4 g/mol

IUPAC Name

7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C21H17F2N5O/c1-3-17-18(13-4-6-14(22)7-5-13)20-26-25-19(12(2)28(20)27-17)21(29)24-16-10-8-15(23)9-11-16/h4-11H,3H2,1-2H3,(H,24,29)

InChI Key

QHJWGZBSCSOTIB-UHFFFAOYSA-N

SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F)C

Canonical SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F)C

Origin of Product

United States

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